molecular formula C15H17Cl2N3O2 B13365780 5,7-dichloro-N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide

5,7-dichloro-N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide

Cat. No.: B13365780
M. Wt: 342.2 g/mol
InChI Key: ZJTHVAICZJIWDB-UHFFFAOYSA-N
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Description

5,7-dichloro-N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a quinoline core substituted with chlorine atoms, a hydroxy group, and a dimethylamino propyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The process often includes:

    Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Hydroxylation: The hydroxy group at the 4 position can be introduced via hydroxylation reactions using reagents like sodium hydroxide (NaOH) or hydrogen peroxide (H2O2).

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate compound with 3-(dimethylamino)propylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,7-dichloro-N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions, particularly at the carboxamide group, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: Formation of quinoline ketones

    Reduction: Formation of reduced amines

    Substitution: Formation of substituted quinoline derivatives

Scientific Research Applications

5,7-dichloro-N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,7-dichloro-N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]methacrylamide
  • Dimethylaminopropylamine
  • N-(2,2-dichloro-1-cyanoethenyl)-4-chlorobutylamide

Uniqueness

5,7-dichloro-N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its quinoline core, substituted with chlorine atoms and a hydroxy group, provides a versatile scaffold for further modifications and applications in various fields.

Properties

Molecular Formula

C15H17Cl2N3O2

Molecular Weight

342.2 g/mol

IUPAC Name

5,7-dichloro-N-[3-(dimethylamino)propyl]-4-oxo-1H-quinoline-2-carboxamide

InChI

InChI=1S/C15H17Cl2N3O2/c1-20(2)5-3-4-18-15(22)12-8-13(21)14-10(17)6-9(16)7-11(14)19-12/h6-8H,3-5H2,1-2H3,(H,18,22)(H,19,21)

InChI Key

ZJTHVAICZJIWDB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl

Origin of Product

United States

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